1-Amino-4-oxocyclohexane-1-carboxylic acid
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Description
1-Amino-4-oxocyclohexane-1-carboxylic acid is a chemical compound with the CAS Number: 285996-74-9 . It has a molecular weight of 379.41 . The compound appears as a white powder .
Synthesis Analysis
The synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acid, a similar compound, has been achieved through selective transformations of the functional groups of the corresponding enone cycloadduct provided by the Diels–Alder cycloaddition of Danishefsky’s diene to methyl 2-acetamidoacrylate .Molecular Structure Analysis
The InChI code for this compound is 1S/C22H21NO5/c24-14-9-11-22 (12-10-14,20 (25)26)23-21 (27)28-13-19-17-7-3-1-5-15 (17)16-6-2-4-8-18 (16)19/h1-8,19H,9-13H2, (H,23,27) (H,25,26) and the InChI key is SHBYYFRMCILKOK-UHFFFAOYSA-N .Scientific Research Applications
1. Crystallographic Characterization of 1-Aminocyclohexane-1-carboxylic Acid
The crystal structures of 1-aminocyclohexane-1-carboxylic acid and its derivatives have been analyzed. These structures predominantly exhibit a chair conformation, with the amino group mostly occupying the axial position. This study provides insights into the potential helical conformations of these compounds, crucial for understanding their chemical behavior and applications (Valle et al., 1988).
2. Synthesis and Stereochemistry
Research on the synthesis of stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid, a related compound, has been conducted. This work is significant for developing constrained hydroxy-α,α-disubstituted-α-amino acids, showcasing the versatility and potential applications of such amino acids in various scientific fields (Avenoza et al., 1999).
3. Application in Drug Discovery
1-Amino-4,4-difluorocyclohexanecarboxylic acid, an analogue of 1-aminocyclohexanecarboxylic acid, has been designed for drug discovery. Its synthesis, impact on conformation, lipophilicity, acidity, and fluorescent properties have been studied, suggesting various practical applications (Mykhailiuk et al., 2013).
4. Ethylene Synthesis and Plant Physiology
1-Aminocyclopropane-1-carboxylic Acid (ACC), a derivative, plays a critical role as a precursor in ethylene synthesis in plants. Studies on ACC's conversion into ethylene and its role in plant physiology enhance our understanding of plant growth and development processes (Nieder et al., 1986; Hoffman et al., 1982).
properties
IUPAC Name |
1-amino-4-oxocyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c8-7(6(10)11)3-1-5(9)2-4-7/h1-4,8H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESXXYZXSIXCFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436395 |
Source
|
Record name | 1-Amino-4-oxocyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-4-oxocyclohexane-1-carboxylic acid | |
CAS RN |
285996-77-2 |
Source
|
Record name | 1-Amino-4-oxocyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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